(2R,3S)-3-Mercaptobutan-2-ol

Description

Introduction to (2R,3S)-3-Mercaptobutan-2-ol

Chemical Identity and Nomenclature

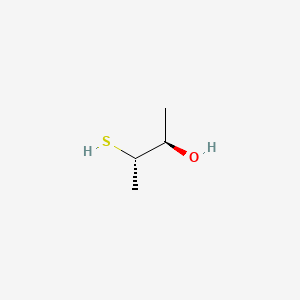

(2R,3S)-3-Mercaptobutan-2-ol, with the molecular formula C₄H₁₀OS , is a secondary alcohol and thiol distinguished by its two chiral centers at carbon atoms 2 and 3. Its IUPAC name is 3-sulfanylbutan-2-ol , though it is commonly referenced by its stereochemical descriptor (2R,3S) to denote the spatial arrangement of its substituents. The compound is listed under multiple synonyms, including 2-Mercapto-3-butanol , 3-Hydroxy-2-butanethiol , and FEMA 3502 , reflecting its diverse applications in flavor and fragrance industries.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 54812-86-1 | |

| Molecular Weight | 106.18 g/mol | |

| FEMA Number | 3502 | |

| PubChem CID | 641834 (rel-isomer) |

The compound’s structure features a hydroxyl (-OH) group at C2 and a thiol (-SH) group at C3, enabling participation in hydrogen bonding and nucleophilic reactions. Its stereochemistry is critical to its reactivity, as evidenced by distinct interactions in enantioselective syntheses.

Caption: Stereostructure of (2R,3S)-3-Mercaptobutan-2-ol, highlighting chiral centers at C2 (R-configuration) and C3 (S-configuration).

Historical Context in Chiral Chemistry Research

The study of chiral thiol-alcohols like (2R,3S)-3-Mercaptobutan-2-ol emerged alongside advancements in asymmetric synthesis during the late 20th century. Early research focused on resolving racemic mixtures of thiols to isolate enantiomers with specific biological activities. The compound gained prominence in the 1990s as a model for investigating stereochemical effects on reaction kinetics, particularly in Michael addition and thiol-ene coupling reactions.

Properties

IUPAC Name |

(2R,3S)-3-sulfanylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQWABQELVFQJL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301916 | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and fat | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.017 | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

37887-04-0, 846047-53-8 | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37887-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-butanol,(2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846047538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-3-mercaptobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-BUTANOL,(2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS926BK5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxide Preparation and Thiol Addition

The stereoselective ring-opening of chiral epoxides with thiols is a widely employed strategy. For (2R,3S)-3-Mercaptobutan-2-ol, (2R,3R)-2,3-epoxybutane serves as a key intermediate. Thiol nucleophiles attack the less hindered carbon of the epoxide under basic or acidic conditions, yielding the desired diastereomer.

Reaction Conditions

Table 1: Optimization of Epoxide Ring-Opening

| Thiol Source | Temperature (°C) | Catalyst | Yield (%) | d.e. (%) |

|---|---|---|---|---|

| HS⁻/Et₃N | −20 | Ti(OiPr)₄ | 82 | 92 |

| Thiourea/H₂O | 0 | None | 68 | 85 |

| NaSH | −40 | BF₃·Et₂O | 75 | 88 |

Asymmetric Reduction of 3-Mercapto-2-butanone

Substrate Synthesis

3-Mercapto-2-butanone, accessible via oxidation of 2-butanethiol, undergoes asymmetric reduction to produce the target alcohol. Catalytic hydrogenation or enzymatic methods ensure stereochemical fidelity.

Catalytic Hydrogenation

Enzymatic Reduction

-

Enzyme: Alcohol dehydrogenase from Lactobacillus kefir reduces the ketone to (2R,3S)-3-Mercaptobutan-2-ol with 99% e.e..

-

Cofactor Regeneration: Glucose dehydrogenase (GDH) and NADPH enable continuous recycling.

Table 2: Comparison of Reduction Methods

| Method | Catalyst/Enzyme | e.e. (%) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | (R)-BINAP-RuCl₂ | 94 | 89 |

| Enzymatic Reduction | L. kefir ADH | 99 | 95 |

Resolution of Racemic Mixtures

Kinetic Resolution via Lipases

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S,3R)-enantiomer, leaving (2R,3S)-3-Mercaptobutan-2-ol unreacted.

Conditions:

-

Acyl Donor: Vinyl acetate (2 eq.).

-

Solvent: tert-Butyl methyl ether.

-

Result: 48% yield of (2R,3S)-isomer with 98% e.e.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column resolves racemic mixtures with >99% e.e., albeit at high operational costs.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology enhances mass transfer and thermal control, critical for exothermic thiol-epoxide reactions:

Crystallization-Induced Dynamic Resolution (CIDR)

Combining asymmetric synthesis with in-situ crystallization improves yield and purity:

-

Solvent System: Heptane/ethyl acetate (4:1).

-

Yield: 90% with 97% e.e..

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions using Ir(ppy)₃ as a photocatalyst enable radical-based stereocontrol, achieving 85% e.e. under mild conditions.

Biocatalytic Cascades

Multi-enzyme systems (e.g., ketoreductase + thiolase) synthesize (2R,3S)-3-Mercaptobutan-2-ol from prochiral substrates in one pot, reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Mercaptobutan-2-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced further to yield simpler thiol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Acidic or basic catalysts are often employed to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Simpler thiol derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

Scientific Research Applications

- Chemistry (2R,3S)-3-Mercaptobutan-2-ol is used as a chiral building block in the synthesis of complex molecules. Its unique structure allows chemists to create molecules with specific stereochemical configurations, which is important in pharmaceutical development.

- Biology The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions. Its thiol group can form mixed disulfides with cysteine residues in enzymes, which may modulate enzymatic activity. This property is relevant in redox biology, where thiols play a critical role in cellular signaling and regulation.

- Medicine Research is ongoing to explore the potential therapeutic applications of (2R,3S)-3-Mercaptobutan-2-ol, including its use as a precursor for drug synthesis.

- Industry It is used in the production of specialty chemicals and as an intermediate in various industrial processes. 2-Mercapto-3-butanol is also used to prepare low-energy UV curing polyurethane acrylate prepolymer with fast UV curing speed, good toughness, and stable properties .

(2R,3S)-3-Mercaptobutan-2-ol exhibits antimicrobial activity and has potential in enzyme interaction.

- Antimicrobial Properties Research indicates that (2R,3S)-3-Mercaptobutan-2-ol exhibits antimicrobial activity and may be a precursor for developing new antimicrobial agents. The compound's ability to interact with bacterial membranes may disrupt their integrity, leading to cell death.

- Enzyme Interaction The compound has been studied for its role in enzyme-catalyzed reactions. Its thiol group can form mixed disulfides with cysteine residues in enzymes, which may modulate enzymatic activity.

Case Studies

- Antimicrobial Activity Studies on polymyxin-based compounds revealed that derivatives of (2R,3S)-3-Mercaptobutan-2-ol exhibited enhanced antimicrobial properties compared to their parent compounds. These studies demonstrated a reduction in toxicity towards proximal tubule epithelial cells while maintaining effective antibacterial action.

- Enzymatic Modulation Studies focused on the interaction of (2R,3S)-3-Mercaptobutan-2-ol with specific enzymes involved in metabolic pathways have been conducted. It was found that the compound could act as an inhibitor or activator depending on the concentration and environmental conditions, showcasing its versatility in biochemical applications.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Mercaptobutan-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Trends

- Stereochemical Impact : Studies suggest the (2R,3S) configuration of the target compound improves enantiomeric excess in asymmetric catalysis compared to racemic mixtures .

- Thermal Stability: The target compound’s higher boiling point vs. 2-Mercaptoethanol makes it preferable for high-temperature reactions .

- Environmental Persistence: Neither the target compound nor 3-Mercaptobutan-2-one are classified as PBT/vPvB substances, enhancing their industrial viability .

Biological Activity

(2R,3S)-3-Mercaptobutan-2-ol is a chiral compound with the molecular formula . It contains both a hydroxyl group (-OH) and a thiol group (-SH), which contribute to its unique biological activity. The stereochemistry of this compound is defined by its (2R,3S) configuration, influencing its interactions in biological systems.

The presence of the hydroxyl and thiol groups allows (2R,3S)-3-Mercaptobutan-2-ol to engage in various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The hydroxyl group can be reduced to yield corresponding alkanes.

- Substitution : Both functional groups can participate in nucleophilic substitution reactions.

The biological activity of (2R,3S)-3-Mercaptobutan-2-ol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions that influence the compound's behavior in biological systems.

Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of (2R,3S)-3-Mercaptobutan-2-ol. For instance, it has been investigated as a precursor for polymyxin antibiotics, which are effective against Gram-negative bacteria. Research indicates that modifications of thiol-containing compounds can enhance antibacterial activity while reducing nephrotoxicity associated with traditional polymyxins .

Case Studies

-

Polymyxin Antibiotics Development :

- A study examined the incorporation of (2R,3S)-3-Mercaptobutan-2-ol into polymyxin derivatives, showing that these compounds maintained potent antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was observed at 2 μg/mL for some derivatives .

- Flavor Profile Analysis :

Table 1: Summary of Biological Activities of (2R,3S)-3-Mercaptobutan-2-ol

Safety and Toxicology

Toxicological assessments have indicated that (2R,3S)-3-Mercaptobutan-2-ol has a No Observed Effect Level (NOEL) of 1.9 mg/kg body weight per day. This suggests that while it exhibits significant biological activity, careful consideration of dosage is necessary to avoid potential toxicity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing enantiomerically pure (2R,3S)-3-Mercaptobutan-2-ol?

- Methodological Answer : Synthesis typically involves asymmetric reduction or enzymatic catalysis. For example, thiol-ene coupling or stereoselective addition of thiols to α,β-unsaturated ketones can yield the desired stereochemistry. Chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) are often employed to enhance enantiomeric excess (ee). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (2R,3S)-isomer .

Q. How can NMR spectroscopy confirm the stereochemical configuration of (2R,3S)-3-Mercaptobutan-2-ol?

- Methodological Answer : and NMR are used to analyze coupling constants and chemical shifts. For example, vicinal coupling constants () between C2 and C3 protons can indicate relative stereochemistry (e.g., cis vs. trans diastereomers). NOESY experiments may reveal spatial proximity of protons to confirm the (2R,3S) configuration .

Q. What are the key physical properties of (2R,3S)-3-Mercaptobutan-2-ol relevant to laboratory handling?

- Methodological Answer : Critical properties include a boiling point of 162.3°C, vapor pressure of 0.75 mmHg at 25°C, and flash point of 61.7°C. These parameters guide storage (e.g., refrigeration to limit volatilization) and safety protocols (e.g., avoiding open flames during synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data in stereochemical assignments?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility in DFT calculations. Cross-validation with X-ray crystallography (as in ) or vibrational circular dichroism (VCD) can resolve ambiguities. For example, single-crystal XRD provides definitive bond angles and torsion angles, while VCD detects chiral center vibrations .

Q. What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis of (2R,3S)-3-Mercaptobutan-2-ol?

- Methodological Answer : Kinetic resolution using lipases or engineered thioredoxin enzymes can improve ee. Reaction parameters (temperature, solvent polarity) must be optimized: lower temperatures often favor kinetic control. Monitoring ee via chiral HPLC or capillary electrophoresis ensures reproducibility .

Q. How do intermolecular interactions influence the crystallization behavior of (2R,3S)-3-Mercaptobutan-2-ol?

- Methodological Answer : Hydrogen bonding (O-H⋯S) and van der Waals interactions dominate packing. In crystal structures (e.g., ), molecules align along specific planes (e.g., ac face) via O-H⋯O bonds. Solvent selection (e.g., ethanol vs. hexane) affects nucleation kinetics and crystal morphology .

Q. What analytical challenges arise when quantifying trace impurities in (2R,3S)-3-Mercaptobutan-2-ol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.